molecular formula C9H16N6OS B458891 2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

Cat. No.: B458891
M. Wt: 256.33g/mol
InChI Key: BQSLQLZCZGEBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, dichloromethane, ethanol.

Major Products Formed

Scientific Research Applications

2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The triazine ring structure allows for strong binding interactions with nucleophilic sites on proteins and other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine
  • 2,4,6-Tris(ethylamino)-1,3,5-triazine
  • 2,4-Diamino-6-ethylamino-1,3,5-triazine

Uniqueness

2-[[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide is unique due to the presence of the sulfanylacetamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C9H16N6OS

Molecular Weight

256.33g/mol

IUPAC Name

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C9H16N6OS/c1-3-11-7-13-8(12-4-2)15-9(14-7)17-5-6(10)16/h3-5H2,1-2H3,(H2,10,16)(H2,11,12,13,14,15)

InChI Key

BQSLQLZCZGEBHD-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)SCC(=O)N)NCC

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)N)NCC

Origin of Product

United States

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